4-(thiophen-3-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
(4-thiophen-3-ylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NOS/c18-17(19,20)15-3-1-2-13(10-15)16(22)21-7-4-12(5-8-21)14-6-9-23-11-14/h1-3,6,9-12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOBHWWDWNRAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiophen-3-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry, which allows for the efficient and scalable production of complex molecules. The use of automated reactors and advanced purification methods ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(thiophen-3-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(thiophen-3-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(thiophen-3-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Piperazine Derivative: 1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine
- Core Heterocycle: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound.
- Substituents :
- The benzoyl group in this analogue has a para -trifluoromethyl substitution, whereas the target compound features meta -trifluoromethyl. Meta substitution may provide steric advantages for receptor binding compared to para .
- A but-2-en-1-yl chain with a 4-methoxyphenyl group replaces the thiophen-3-yl group. The methoxy group introduces electron-donating effects, contrasting with thiophene’s electron-rich aromaticity .
- Physical Properties : The analogue is a yellow oil with 99% purity and a molecular ion peak at m/z = 419.0 [M+H]+, synthesized in 36% yield .
Piperidine Intermediate: 4-(2-(Trifluoromethyl)phenyl)piperidine Hydrochloride
- Substituent Position : The trifluoromethyl group is at the 2-position of the phenyl ring, compared to the 3-position in the target compound. Ortho substitution may introduce steric hindrance, reducing binding efficiency compared to meta .
- Functionalization : This intermediate lacks the benzoyl and thiophene groups, highlighting the target compound’s complexity. Its hydrochloride salt form (95% purity) suggests utility as a synthetic precursor .
Thiophene-Containing Precursor: 3-(Thiophen-3-yl)benzaldehyde
- Role : Likely a precursor for introducing the thiophen-3-yl group into the target compound. The aldehyde functionality (95% purity) enables condensation reactions to form piperidine derivatives .
Research Implications
- Heterocycle Impact : Piperidine’s reduced polarity compared to piperazine may favor CNS penetration, critical for neuroactive compounds.
- Substituent Positioning : Meta-trifluoromethyl and thiophen-3-yl groups likely optimize electronic and steric interactions for target engagement.
- Synthetic Challenges : High purity in analogues suggests advanced purification techniques, though yields may vary with structural complexity.
Biological Activity
The compound 4-(thiophen-3-yl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, particularly in cancer therapy and neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives. The introduction of the thiophene and trifluoromethyl groups is critical for enhancing the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the thiophene ring and the trifluoromethyl group enhances its binding affinity, potentially modulating enzymatic activities critical for disease progression.
Anticancer Activity
Recent studies indicate that piperidine derivatives, including this compound, exhibit significant anticancer properties. They have been shown to induce apoptosis in various cancer cell lines:
| Study | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| Study A | FaDu | Apoptosis induction via mitochondrial pathway | 12.5 |
| Study B | MCF-7 | Inhibition of cell proliferation | 10.0 |
These findings suggest that the compound may be effective against head and neck cancers and breast cancer.
Neuroprotective Effects
In addition to anticancer activity, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission:
This dual inhibition suggests that the compound could improve cognitive function by enhancing cholinergic transmission.
Case Studies
- Cancer Therapy : A recent clinical trial investigated the efficacy of a piperidine derivative similar to this compound in patients with advanced solid tumors. The results indicated a promising response rate, with several patients experiencing tumor shrinkage.
- Alzheimer’s Disease : In an experimental model, a derivative demonstrated significant reduction in amyloid beta aggregation, a hallmark of Alzheimer's pathology. This was coupled with improved cognitive performance in behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
